(R)-N-Deacetyl Colchicine

Description

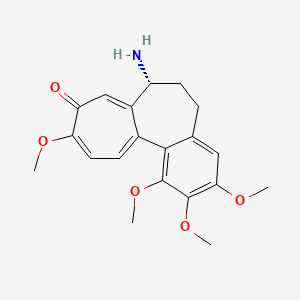

Structure

3D Structure

Properties

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693265 |

Source

|

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-91-0 |

Source

|

| Record name | (7R)-7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (R)-N-Deacetyl Colchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Deacetyl Colchicine, a significant derivative of the well-characterized microtubule-targeting agent colchicine, presents a compelling profile for scientific investigation and therapeutic development. Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process in eukaryotic cells. This guide provides a comprehensive technical overview of the molecular interactions and cellular consequences of (R)-N-Deacetyl Colchicine's activity. We will delve into its binding kinetics with tubulin, the subsequent effects on microtubule polymerization, and the downstream signaling cascades leading to cell cycle arrest and apoptosis. This document is intended to serve as a foundational resource for researchers engaged in the study of microtubule-targeting agents and their potential applications.

Introduction: The Significance of Microtubule Dynamics in Cellular Processes

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton. They are pivotal in a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and essential for their function. Consequently, agents that perturb microtubule dynamics have profound effects on cell physiology and have been a cornerstone in the development of anti-cancer and anti-inflammatory therapies.[2][3]

(R)-N-Deacetyl Colchicine belongs to the family of colchicine binding site inhibitors, a class of compounds known for their ability to interfere with microtubule formation.[4][5] Understanding the precise mechanism of action of this specific derivative is crucial for harnessing its therapeutic potential and for the rational design of novel agents with improved efficacy and safety profiles.

The Core Mechanism: High-Affinity Binding to β-Tubulin

The primary molecular target of (R)-N-Deacetyl Colchicine is the protein tubulin.[1][6][7] The mechanism of action is initiated by the specific and high-affinity binding of the molecule to the colchicine binding site located on the β-tubulin subunit.[4]

The Colchicine Binding Site: A Crystallographic Perspective

X-ray crystallography studies of tubulin in complex with N-deacetyl-N-(2-mercaptoacetyl) colchicine (DAMA-colchicine), a close analog of (R)-N-Deacetyl Colchicine, have provided invaluable insights into the binding interaction.[4][5][8] These studies reveal that the colchicine binding site is situated at the interface between the α- and β-tubulin subunits.[4] The binding of (R)-N-Deacetyl Colchicine to this site induces a conformational change in the tubulin dimer, rendering it incapable of proper incorporation into growing microtubules.[8][9] This altered conformation introduces a curve into the tubulin heterodimer, which is incompatible with the straight protofilament structure required for microtubule assembly.[8][9]

Disruption of Microtubule Polymerization

The binding of (R)-N-Deacetyl Colchicine to tubulin effectively sequesters the available pool of tubulin dimers, thereby inhibiting microtubule polymerization.[1][6][7][10] This leads to a net depolymerization of existing microtubules. The disruption of the delicate balance between microtubule polymerization and depolymerization has catastrophic consequences for the cell, particularly during mitosis.

Caption: Molecular interaction of (R)-N-Deacetyl Colchicine with tubulin.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by (R)-N-Deacetyl Colchicine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Phase

The most prominent consequence of microtubule disruption is the failure to form a functional mitotic spindle.[6] The mitotic spindle is a complex microtubule-based structure responsible for the accurate segregation of chromosomes during cell division. In the presence of (R)-N-Deacetyl Colchicine, the depolymerized microtubules are unable to assemble into a spindle, leading to an arrest of the cell cycle at the G2/M checkpoint.[11][12][13][14] This mitotic arrest is a critical anti-proliferative mechanism.

Induction of Apoptosis

Prolonged mitotic arrest activates the intrinsic apoptotic pathway.[11][15][16] The cell recognizes the inability to complete mitosis as a sign of severe cellular damage and initiates a programmed cell death cascade. Key events in this process include:

-

Activation of Caspases: The disruption of the mitotic spindle leads to the activation of initiator and effector caspases, which are the central executioners of apoptosis.[11][17]

-

Modulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are observed.[16][17] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in apoptosome formation.

-

DNA Fragmentation: Activated caspases cleave various cellular substrates, including proteins responsible for maintaining genomic integrity, ultimately leading to the fragmentation of DNA, a hallmark of apoptosis.[15]

Caption: Cellular consequences of microtubule disruption.

Anti-Inflammatory Effects

Beyond its anti-mitotic activity, (R)-N-Deacetyl Colchicine, similar to colchicine, is expected to exhibit anti-inflammatory properties. This is primarily due to the role of microtubules in immune cell function.[18][19][20] By disrupting microtubule dynamics in neutrophils, (R)-N-Deacetyl Colchicine can inhibit their migration, degranulation, and the release of pro-inflammatory mediators.[1][7][10][20] Furthermore, it may interfere with the assembly of the NLRP3 inflammasome, a key component of the innate immune response.[18][19][21]

Experimental Protocols for Studying (R)-N-Deacetyl Colchicine's Mechanism of Action

To rigorously investigate the mechanism of action of (R)-N-Deacetyl Colchicine, a series of well-established in vitro assays are essential.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), (R)-N-Deacetyl Colchicine at various concentrations.

-

Procedure:

-

Pre-incubate tubulin with (R)-N-Deacetyl Colchicine or vehicle control on ice.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

-

Expected Outcome: (R)-N-Deacetyl Colchicine will inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, MCF-7) in the presence of varying concentrations of (R)-N-Deacetyl Colchicine for a defined period (e.g., 24 hours).

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Expected Outcome: Treatment with (R)-N-Deacetyl Colchicine will result in a significant increase in the population of cells arrested in the G2/M phase.[11][12][13][14]

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with (R)-N-Deacetyl Colchicine as described for the cell cycle analysis.

-

Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Expected Outcome: An increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells will be observed following treatment with (R)-N-Deacetyl Colchicine.[11][17]

Caption: Experimental workflow for mechanism of action studies.

Comparative Analysis with Colchicine

(R)-N-Deacetyl Colchicine and colchicine share the same core mechanism of action by binding to the colchicine site on β-tubulin. However, the removal of the acetyl group at the N-position may influence several key parameters:

| Parameter | (R)-N-Deacetyl Colchicine (Expected) | Colchicine |

| Binding Affinity | Potentially altered | High affinity |

| Cell Permeability | May differ due to changes in polarity | Lipophilic |

| Metabolism | Different metabolic pathway | Metabolized by CYP3A4 |

| Toxicity Profile | May exhibit a different therapeutic window | Narrow therapeutic index |

Further comparative studies are warranted to fully elucidate the pharmacological differences between these two closely related compounds.

Conclusion and Future Directions

(R)-N-Deacetyl Colchicine is a potent microtubule-destabilizing agent that exerts its effects through a well-defined mechanism of action. By binding to β-tubulin and inhibiting microtubule polymerization, it induces mitotic arrest and apoptosis, making it a compound of significant interest for anti-cancer drug development. Its potential anti-inflammatory properties also merit further investigation. Future research should focus on a detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical models of cancer and inflammatory diseases. A thorough understanding of its mechanism of action, as outlined in this guide, will be instrumental in advancing its development as a potential therapeutic agent.

References

- Dalbeth, N., & Lauterio, T. J. (2014). Mechanism of Action of Colchicine in the Treatment of Gout. Clinical Therapeutics, 36(10), 1465-1479.

- Echemi. (2024).

- Leung, Y. Y., Yao, H., & Chen, Y. (2015). Colchicine --- update on mechanisms of action and therapeutic uses.

- Wikipedia. (n.d.). Colchicine.

- GLPBio. (2023). Colchicine: Uses, Mechanism, and Side Effects.

- Lu, Y., Chen, J., & Xiao, L. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971.

- Bhattacharyya, B., & Wolff, J. (1976). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 15(11), 2283-2288.

- Field, J. J., Pera, B., & Díaz, J. F. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 23(11), 2995.

- Patsnap Synapse. (2024).

- Aydin, M., & Oltulu, F. (2019). The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1756-1764.

- American College of Cardiology. (2021). The Therapeutic Potential of the Ancient Drug Colchicine.

- Medicover Hospitals. (2024).

- Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.

- Dr.Oracle. (2025). What is the mechanism of action of colchicine?.

- Shin, D. M., & Kim, K. W. (1991). Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. Molecular and Cellular Biology, 11(7), 3846-3851.

- Lee, J. H., & Kim, C. (2017). Colchicine Induces Apoptosis in HT-29 Human Colon Cancer Cells via the AKT and c-Jun N-terminal Kinase Signaling Pathways. Oncology Letters, 14(5), 5945-5952.

- Ravelli, R. B., Gigant, B., & Curmi, P. A. (2004). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. The FEBS Journal, 271(1), 1-5.

- Sajid, M. S., & Iqbal, Z. (2007). Effect of colchicine on cellular immune responses in mice. Journal of Animal and Plant Sciences, 17(3-4), 84-87.

- Larocque, K., Ovadje, P., & Djurdjevic, S. (2014). Novel Analogue of Colchicine Induces Selective Pro-Death Autophagy and Necrosis in Human Cancer Cells. PLOS ONE, 9(1), e87064.

- Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.

- Jordan, M. A., & Wilson, L. (2004). Microtubule targeting agents: from biophysics to proteomics. Current Medicinal Chemistry. Anti-Cancer Agents, 4(2), 125-138.

- Madhukar, N. S., & Elemento, O. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Oncology, 12, 846467.

- Kavallaris, M. (2014). Targeting Microtubules by Natural Agents for Cancer Therapy. Molecular Cancer Therapeutics, 13(2), 275-284.

- Li, W., & Miller, D. D. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 882-890.

- Taylor & Francis. (n.d.).

- Adham Foumani, E., & Irani, S. (2022). Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes. Cell Journal, 24(11), 647-656.

- Bakar-Ates, F., Ozmen, N., & Kaya-Sezginer, E. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244.

- MDPI. (2023).

- Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References.

Sources

- 1. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Colchicine - Wikipedia [en.wikipedia.org]

- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Science of Colchicine: Treating Gout and FMF [medicoverhospitals.in]

- 11. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.journalagent.com [pdf.journalagent.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Analogue of Colchicine Induces Selective Pro-Death Autophagy and Necrosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 16. celljournal.org [celljournal.org]

- 17. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. droracle.ai [droracle.ai]

Technical Whitepaper: Stereoselective Total Synthesis of (R)-N-Deacetyl Colchicine

Executive Summary

This technical guide details the total synthesis of (R)-N-Deacetyl Colchicine (also known as (+)-7-deacetylcolchicine), the unnatural enantiomer of the potent tubulin-destabilizing agent precursor. While natural (-)-colchicine possesses the (aR, 7S) configuration, the (R)-isomer serves as a critical biological probe for studying the stereospecificity of the tubulin colchicine-binding site (CBS).

The synthesis described herein deviates from classical biomimetic oxidative couplings (which often yield racemates requiring resolution) and instead utilizes a modern, catalyst-controlled strategy. The core methodology relies on the Zhai Strategy , featuring an Ellman auxiliary-directed asymmetric amine synthesis followed by a high-complexity intramolecular oxidopyrylium-mediated [5+2] cycloaddition to construct the challenging 6-7-7 tricyclic core.

Key Technical Challenges Addressed

-

C7 Stereocontrol: Overcoming the tendency for racemization at the benzylic/tropolone C7 position.

-

Tropolone Instability: Constructing the oxidatively sensitive seven-membered C-ring.

-

Atropisomerism: Managing the axial chirality between rings A and C, which is dictated by the C7 center in thermodynamic equilibrium.

Retrosynthetic Analysis

The strategic disconnection relies on rapidly building the tricyclic skeleton from a linear precursor. The (R)-configuration at C7 is established early in the synthesis using a chiral auxiliary, rather than late-stage resolution.

Graphviz Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the lineage from the target (R)-amine back to simple benzaldehyde starting materials via the key [5+2] cycloaddition step.

Detailed Synthetic Protocol

The following protocol is adapted from the high-efficiency route developed by the Zhai group (Chem. Sci., 2017), modified specifically to target the (R)-deacetyl intermediate.

Phase 1: Stereoselective Installation of the C7 Amine

The absolute configuration of the C7 amine is set using (R)-tert-butanesulfinamide (or the appropriate enantiomer relative to the natural product synthesis) to induce the (R)-configuration at the benzylic position.

Reagents:

-

(R)-tert-butanesulfinamide (Ellman’s Auxiliary)[1]

-

Ti(OEt)₄ (Lewis Acid)

-

Lithium acetylide species (derived from furfuryl alcohol derivative)

Protocol:

-

Imine Formation: Condense 2,3,4-trimethoxybenzaldehyde (50 mmol) with (R)-tert-butanesulfinamide (55 mmol) in THF (250 mL) containing Ti(OEt)₄ (100 mmol). Stir at RT for 24h. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.

-

Nucleophilic Addition: Cool the imine solution in toluene to -78°C. Add the lithiated furfuryl derivative (generated via n-BuLi treatment of the protected furfuryl alkyne).

-

Stereochemical Outcome: The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on specific auxiliary isomer chosen), yielding the propargylic sulfinamide with >98:2 dr.

-

Auxiliary Cleavage: Treat the sulfinamide with HCl/MeOH to cleave the chiral auxiliary, yielding the free (R)-amine as the hydrochloride salt.

Checkpoint: Verify enantiopurity via Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 99%.

Phase 2: The Achmatowicz / [5+2] Cascade

This module constructs the B and C rings in a single high-complexity operation.

Mechanism: The furan ring undergoes oxidative ring expansion (Achmatowicz reaction) to a pyranone. This intermediate generates an oxidopyrylium ylide (a 1,3-dipole) that reacts with the pendant alkene/alkyne in a [5+2] cycloaddition.

Protocol:

-

Oxidation: Dissolve the furan-amine intermediate in DCM. Add m-CPBA (1.2 equiv) at 0°C to initiate the Achmatowicz rearrangement, yielding the hemiacetal.

-

Acylation: Treat the crude hemiacetal with Ac₂O and pyridine to form the acetoxypyranone (the cycloaddition precursor).

-

Cycloaddition: Heat the acetoxypyranone in toluene (0.01 M dilution to favor intramolecular reaction) at 180°C in a sealed tube or microwave reactor.

-

Note: The reaction proceeds via a zwitterionic oxidopyrylium intermediate.

-

-

Workup: Evaporate solvent and purify via flash chromatography (SiO₂, EtOAc/Hexanes gradient).

Graphviz Diagram: Reaction Mechanism

Figure 2: Mechanistic pathway of the oxidopyrylium-mediated [5+2] cycloaddition.

Phase 3: Tropolone Formation & Final Deprotection

The [5+2] adduct contains an oxygen bridge that must be eliminated to aromatize the seven-membered ring into a tropolone.

Protocol:

-

Bridge Elimination: Treat the oxabridged tricycle with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and Et₃N in DCM at 0°C. This promotes the elimination of the oxygen bridge, generating the tropolone system.

-

Isolation: The resulting product is (R)-N-Deacetyl Colchicine (often isolated as the methyl ester or requiring a final adjustment of the C10 methoxy group depending on the exact precursor used).

-

Final Purification: Recrystallize from EtOAc/MeOH.

Data Summary & Validation Standards

To ensure the integrity of the synthesized (R)-isomer, the following analytical data must be matched.

| Parameter | Natural (S)-N-Deacetyl Colchicine | Target (R)-N-Deacetyl Colchicine | Acceptance Criteria |

| Optical Rotation | Negative (-) | Positive (+) | Sign inversion, magnitude match within ±5% |

| ¹H NMR (C7-H) | ~6.5-6.6 ppm (Doublet/Multiplet) | Identical Chemical Shift | Must overlay perfectly with racemate |

| Chiral HPLC | Peak A (Retention time | Peak B (Retention time | ee > 98% |

| Tubulin Binding | Confirmation of "wrong" chirality |

Critical Quality Attribute (CQA): The C7 proton is prone to epimerization under strong basic conditions. Maintain pH < 9 during workups.

Safety & Handling

-

Colchicinoids: Highly toxic (LD50 ~6 mg/kg). All solids must be weighed in a glovebox or vented balance enclosure. Double-gloving and N95/P100 respiratory protection are mandatory.

-

TMSOTf: Corrosive and moisture sensitive. Handle under inert atmosphere (Ar/N₂).

-

Sealed Tube Reactions: The [5+2] cycloaddition involves high temperatures (180°C). Use blast shields and rated pressure vessels.[3]

References

-

Zhai, H., et al. (2017).[1][2][4] "Enantioselective total synthesis of (-)-colchicine, (+)-demecolcinone and metacolchicine." Chemical Science, 8, 4961-4966. [Link]

-

Lee, J. C., Cha, J. K. (1998).[5] "Total Synthesis of (-)-Colchicine via a [4+3] Cycloaddition Reaction." Journal of the American Chemical Society, 120(34), 8869–8870. [Link]

-

Banwell, M. G., et al. (1996). "Total synthesis of (-)-colchicine." Journal of the Chemical Society, Perkin Transactions 1, 1996, 1139-1140. [Link]

-

Kerekes, P., et al. (1985). "Synthesis and biological effects of novel colchicine analogs." Journal of Medicinal Chemistry, 28(9), 1204–1208. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

The Tropolone's Tale: A Deep Dive into the Structure-Activity Relationship of N-deacetylated Colchicinoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long and storied history in medicine, most notably in the treatment of gout. Its potent antimitotic activity, stemming from its ability to disrupt microtubule dynamics by binding to tubulin, has also made it a compelling scaffold for anticancer drug development. However, the clinical utility of colchicine in oncology has been severely hampered by its narrow therapeutic index and significant toxicity. This has spurred extensive research into the synthesis and biological evaluation of colchicine analogs, or "colchicinoids," with the goal of uncoupling the potent cytotoxic effects from dose-limiting toxicities. Among the most promising of these are the N-deacetylated colchicinoids. The removal of the acetyl group at the C-7 position of the B-ring opens up a versatile synthetic handle for the introduction of a diverse array of functionalities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these N-deacetylated derivatives, offering insights into how modifications at this key position influence their interaction with tubulin, cytotoxic profiles, and potential as next-generation antimitotic agents. We will delve into the synthetic strategies employed to generate these analogs, present a systematic analysis of their biological activities, and provide detailed experimental protocols for their evaluation.

Introduction: The Allure and Challenge of Colchicine

Colchicine's unique tricyclic structure, comprising a trimethoxyphenyl A-ring, a seven-membered B-ring, and a tropolone C-ring, is central to its biological activity.[1] The trimethoxyphenyl A-ring and the tropolone C-ring are crucial for high-affinity binding to the colchicine binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule formation, colchicine arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]

While this mechanism is highly effective at killing rapidly dividing cancer cells, it does not discriminate between malignant and healthy proliferative cells, leading to significant side effects, particularly in the gastrointestinal tract and bone marrow.[4] This lack of a therapeutic window has been the primary obstacle to its widespread use as a cancer chemotherapeutic.

The journey into N-deacetylated colchicinoids begins with the understanding that the C-7 acetamido group on the B-ring, while contributing to the overall binding affinity, is not an absolute requirement for tubulin interaction.[5] Its removal to yield N-deacetylcolchicine provides a primary amine that serves as a versatile point for chemical modification, allowing for the systematic exploration of how different substituents at this position impact the molecule's pharmacological profile.[6]

Synthetic Strategies: Accessing the N-deacetylated Scaffold

The gateway to the diverse world of N-deacetylated colchicinoids is the hydrolysis of the C-7 acetamido group of colchicine or its derivatives. A common and effective method involves acidic hydrolysis.

Experimental Protocol: N-deacetylation of Colchicine

Objective: To synthesize N-deacetylcolchicine, the primary precursor for a wide range of C-7 modified analogs.

Materials:

-

Colchicine

-

2 N Hydrochloric acid (HCl) in methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Appropriate solvents for TLC and column chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

-

Dissolve colchicine in a minimal amount of methanol.

-

Add a solution of 2 N HCl in methanol to the colchicine solution.[7]

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the progression of the reaction.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-deacetylcolchicine.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure N-deacetylcolchicine.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

With N-deacetylcolchicine in hand, a plethora of synthetic transformations can be employed to introduce diverse functionalities at the C-7 amino group, including acylation, aroylation, and reductive amination.[1][8]

Caption: Synthetic pathways to N-deacetylated colchicinoids.

Structure-Activity Relationship (SAR) Analysis

The central theme of this guide is to understand how structural modifications at the C-7 position of the B-ring influence the biological activity of N-deacetylated colchicinoids. The following sections will dissect the SAR based on the nature of the substituent introduced.

N-Acyl and N-Aroyl Derivatives

Acylation and aroylation of the C-7 amino group have been extensively explored. The nature of the acyl or aroyl group significantly impacts cytotoxicity and tubulin polymerization inhibitory activity.

| Compound | R Group (at C-7) | Cytotoxicity (IC₅₀, nM) vs. A549 | Cytotoxicity (IC₅₀, nM) vs. MCF-7 | Tubulin Polymerization Inhibition (IC₅₀, µM) | Reference |

| Colchicine | -COCH₃ | ~10-20 | ~5-15 | ~2-3 | [9] |

| N-deacetylcolchicine | -H | >1000 | >1000 | >20 | [10] |

| Compound 1 | -CO(CH₂)₂CH₃ (Butyryl) | 15.2 | 8.5 | 2.5 | [1] |

| Compound 2 | -CO(CH₂)₆CH₃ (Octanoyl) | 35.7 | 21.3 | 4.8 | [1] |

| Compound 3 | -CO-Ph (Benzoyl) | 8.9 | 4.2 | 1.8 | [1] |

| Compound 4 | -CO-(4-Cl-Ph) (4-Chlorobenzoyl) | 3.1 | 1.5 | 1.2 | [1] |

| Compound 5 | -CO-(4-NO₂-Ph) (4-Nitrobenzoyl) | 2.5 | 1.1 | 1.0 | [1] |

Key Insights from N-Acyl and N-Aroyl Derivatives:

-

Requirement of an Acyl Group: N-deacetylcolchicine itself is significantly less active than colchicine, indicating that acylation of the C-7 amino group is crucial for potent biological activity.[10]

-

Impact of Alkyl Chain Length: In the N-acyl series, increasing the alkyl chain length beyond a certain point tends to decrease cytotoxicity. For instance, the butyryl derivative (Compound 1) is more potent than the octanoyl derivative (Compound 2).[1] This suggests an optimal size and lipophilicity for the C-7 substituent.

-

Aromatic Substituents Enhance Potency: N-aroyl derivatives are generally more potent than their N-acyl counterparts. The introduction of a phenyl ring (Compound 3) restores and even enhances the activity compared to colchicine.

-

Electronic Effects of Aromatic Substituents: The electronic nature of the substituents on the aromatic ring of N-aroyl analogs plays a critical role. Electron-withdrawing groups, such as chloro (Compound 4) and nitro (Compound 5), significantly increase both cytotoxicity and tubulin polymerization inhibitory activity.[1] This suggests that the aroyl moiety may be involved in specific electronic interactions within the colchicine binding site.

N-(Substituted Benzyl) Derivatives

Reductive amination of N-deacetylcolchicine with various benzaldehydes provides access to N-(substituted benzyl) derivatives. These compounds offer a different steric and electronic profile at the C-7 position compared to the N-aroyl analogs.

| Compound | R Group (at C-7) | Cytotoxicity (IC₅₀, nM) vs. LoVo | Cytotoxicity (IC₅₀, nM) vs. LoVo/DX | Resistance Index (RI) | Reference |

| Colchicine | -COCH₃ | ~50 | ~700 | ~14 | [8] |

| Doxorubicin | - | ~100 | >10000 | >100 | [8] |

| Compound 6 | -CH₂-Ph (Benzyl) | 12.5 | 25.1 | 2.0 | [8] |

| Compound 7 | -CH₂-(2-Cl-Ph) (2-Chlorobenzyl) | 2.8 | 4.5 | 1.6 | [8] |

| Compound 8 | -CH₂-(4-Cl-Ph) (4-Chlorobenzyl) | 4.1 | 7.8 | 1.9 | [8] |

| Compound 9 | -CH₂-(4-OCH₃-Ph) (4-Methoxybenzyl) | 9.8 | 18.2 | 1.9 | [8] |

Key Insights from N-(Substituted Benzyl) Derivatives:

-

Potent Cytotoxicity: N-benzyl derivatives exhibit potent cytotoxicity, often surpassing that of colchicine.[8]

-

Overcoming Multidrug Resistance: A significant advantage of some N-benzyl analogs is their ability to overcome multidrug resistance (MDR). The resistance index (RI), which is the ratio of IC₅₀ in the resistant cell line to that in the sensitive cell line, is substantially lower for these compounds compared to colchicine and the classical chemotherapeutic agent doxorubicin.[8] This suggests that these modifications may circumvent the efflux pump mechanisms that confer resistance.

-

Influence of Substituents on the Benzyl Ring: Similar to the N-aroyl series, substituents on the benzyl ring influence activity. Halogenated derivatives, such as the 2-chloro and 4-chloro analogs (Compounds 7 and 8), are among the most potent compounds.[8]

N-Aminoacyl Derivatives

The introduction of amino acid moieties at the C-7 position has also been investigated, creating peptidomimetic colchicinoids.

| Compound | R Group (at C-7) | Cytotoxicity (IC₅₀, nM) vs. K562 | Cytotoxicity (IC₅₀, nM) vs. K562/R | Reference |

| Thiocolchicine | -SCH₃ at C-10 | ~15 | ~150 | [11] |

| N-deacetylthiocolchicine | -H | >1000 | >1000 | [11] |

| Compound 10 (L-Ala) | -CO-CH(NH₂)-CH₃ | 25.4 | 180.5 | [11] |

| Compound 11 (D-Ala) | -CO-CH(NH₂)-CH₃ | 38.2 | 250.1 | [11] |

| Compound 12 (L-Val) | -CO-CH(NH₂)-CH(CH₃)₂ | 18.9 | 125.6 | [11] |

| Compound 13 (L-Phe) | -CO-CH(NH₂)-CH₂-Ph | 12.1 | 85.3 | [11] |

Key Insights from N-Aminoacyl Derivatives:

-

Restoration of Activity: The attachment of amino acids to the N-deacetyl scaffold restores potent cytotoxic activity.[11]

-

Influence of the Amino Acid Side Chain: The nature of the amino acid side chain influences potency. Bulkier and more lipophilic side chains, as seen in the valine (Compound 12) and phenylalanine (Compound 13) derivatives, tend to result in higher cytotoxicity.[4][11]

-

Stereochemistry: The stereochemistry of the amino acid can have a modest impact on activity, with the natural L-isomers often being slightly more potent than the D-isomers.[11]

Mechanism of Action: Beyond Tubulin Binding

While the primary mechanism of action of N-deacetylated colchicinoids remains the inhibition of tubulin polymerization, the induction of apoptosis involves a complex cascade of downstream signaling events.

Caption: Signaling pathways in colchicinoid-induced apoptosis.

Disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[3] This prolonged arrest can then initiate the intrinsic pathway of apoptosis, which is centered on the mitochondria. This pathway is characterized by:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[12]

-

Mitochondrial Membrane Depolarization: The shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential.

-

Caspase Activation: This is followed by the release of cytochrome c from the mitochondria, which activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[12]

In addition to the intrinsic pathway, other signaling cascades are also implicated in colchicinoid-induced apoptosis:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of stress-activated protein kinases such as p38 and JNK has been observed following treatment with colchicine and its analogs.[13][14]

-

PI3K/Akt Pathway: The PI3K/Akt survival pathway is often dysregulated in cancer. Some studies suggest that colchicinoids can modulate this pathway to promote apoptosis.[14][15]

Key Experimental Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate N-deacetylated colchicinoids.

Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software package.

Tubulin Polymerization Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on the in vitro polymerization of tubulin.

Principle: This assay monitors the polymerization of purified tubulin into microtubules. The increase in microtubule mass can be measured by an increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye, such as DAPI, that preferentially binds to polymerized tubulin.[6][8][9]

Protocol (Fluorescence-based):

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter like DAPI.[6][8]

-

Assay Setup: In a 96-well, non-binding, black-walled microplate, add the tubulin solution to wells containing serial dilutions of the test compounds or controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, and a vehicle control).

-

Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[9]

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value for inhibition of tubulin polymerization is determined by plotting the extent of polymerization at a fixed time point against the log of the compound concentration.

Conclusion and Future Perspectives

The exploration of N-deacetylated colchicinoids has proven to be a fruitful endeavor in the quest for safer and more effective antimitotic agents. The C-7 amino group provides a strategic handle for fine-tuning the pharmacological properties of the colchicine scaffold. The SAR studies highlighted in this guide demonstrate that modifications at this position can lead to compounds with:

-

Enhanced Potency: Many N-aroyl and N-benzyl derivatives exhibit greater cytotoxicity than the parent compound, colchicine.

-

Improved Therapeutic Index: Some analogs show a degree of selectivity for cancer cells over normal cells.

-

Ability to Overcome Multidrug Resistance: A particularly exciting finding is the ability of certain N-benzyl derivatives to circumvent MDR mechanisms.

The future of research in this area lies in the rational design of novel N-deacetylated colchicinoids based on the established SAR. The use of computational modeling and X-ray crystallography to visualize the interactions of these analogs within the colchicine binding site of tubulin will be invaluable in guiding these design efforts. Furthermore, the development of targeted delivery systems for the most promising candidates could further enhance their efficacy and minimize off-target toxicity. The tale of the tropolone is far from over, and the continued exploration of N-deacetylated colchicinoids holds significant promise for the development of new and improved cancer chemotherapeutics.

References

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

- Barraja, P., et al. (2004). N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines. Journal of Medicinal Chemistry, 47(22), 5435-5444.

- Quinn, F. R., & Beisler, J. A. (1981). Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. Journal of Medicinal Chemistry, 24(3), 251-256.

- Lin, C. M., et al. (1993). Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds. Journal of Medicinal Chemistry, 36(17), 2489-2499.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Das, U., et al. (2018). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 185, 111788.

- Klejborowska, G., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3540.

- Dubashynskaya, N. V., et al. (2022). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. International Journal of Molecular Sciences, 23(17), 9687.

- Sun, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 7079-7093.

- Shiau, G. T., De, K. K., & Harmon, R. E. (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences, 64(4), 646-648.

- Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology, 115, 215-229.

- Slobodnick, A., et al. (2015). Colchicine: new insights into an ancient drug. The American Journal of Medicine, 128(9), 946-952.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Andreu, J. M., & Timasheff, S. N. (1982). Tubulin-colchicine interactions and the mechanism of microtubule disassembly. Biochemistry, 21(25), 6465-6476.

- Wang, X., et al. (2015). Colchicine induces apoptosis in HT-29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. Molecular Medicine Reports, 12(4), 5873-5880.

- Li, Y., et al. (2012). Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways. Toxicology in Vitro, 26(5), 733-739.

- Takadera, T., et al. (2007). Colchicine-Induced Apoptosis Was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. Journal of Health Science, 53(5), 629-633.

- Liu, H., et al. (2012). Neuroprotection by nicotine against colchicine-induced apoptosis is mediated by PI3-kinase--Akt pathways. International Journal of Neuroscience, 122(6), 324-332.

- Wang, Y., et al. (2022). Network Pharmacology-Based Investigation and Experimental Exploration of the Antiapoptotic Mechanism of Colchicine on Myocardial Ischemia Reperfusion Injury.

-

Liv Hospital. (2023). Insightful How To Dose Colchicine Dosing For Gout Flares. Retrieved from [Link]

-

Epocrates. (n.d.). Colcrys, Mitigare (colchicine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

- Terkeltaub, R. A. (2009). Colchicine: old and new. The American Journal of Medicine, 122(10 Suppl), S1-S7.

- Dalbeth, N., & Lauterio, T. J. (2012). Update on colchicine and its mechanism of action.

Sources

- 1. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. COLCHICINE: OLD AND NEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxanim.com [maxanim.com]

- 10. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 11. N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection by nicotine against colchicine-induced apoptosis is mediated by PI3-kinase--Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In silico modeling of (R)-N-Deacetyl Colchicine tubulin interaction

Technical Whitepaper: Computational Elucidation of the (R)-N-Deacetyl Colchicine–Tubulin Interface

-Tubulin Heterodimer[1][2]Executive Summary

The interaction between tubulin and colchicine-site ligands is a cornerstone of antimitotic drug discovery. While natural colchicine acts as a microtubule destabilizer, its derivatives, particularly (R)-N-Deacetyl Colchicine (an enantiomeric amine analog), present unique stereochemical challenges.[1][2] Unlike the natural (S)-configuration at the C7 position, the (R)-isomer induces distinct conformational responses within the Colchicine Binding Site (CBS).

This guide provides a rigorous, field-proven in silico framework to model this interaction. It moves beyond standard docking to incorporate Induced-Fit Docking (IFD) and Molecular Dynamics (MD) simulations, essential for capturing the flexibility of the T7 loop (

Part 1: Structural Foundation & System Preparation

The accuracy of any in silico model relies on the quality of the starting structures. For the CBS, the buried nature of the pocket requires specific attention to the GDP/GTP state and loop conformations.

Receptor Selection (PDB)

Do not use just any tubulin structure. The CBS is conformationally distinct in the "curved" (inhibited) state versus the "straight" (microtubule) state.

| PDB ID | Resolution | Ligand State | Suitability | Notes |

| 1SA0 | 3.58 Å | Colchicine | High | The classic reference for the curved, T2R-colchicine complex.[1][2] |

| 4O2B | 2.30 Å | Colchicine | Very High | Higher resolution; preferred starting point for atomistic simulations. |

| 5LYJ | 2.30 Å | Apo-like | Medium | Good for cross-docking validation, but requires significant loop refinement.[1][2] |

Recommendation: Use PDB 4O2B as the primary receptor due to its superior resolution and well-defined loop electron density.

Ligand Stereochemistry (Critical)

Natural colchicine possesses (aR, 7S) stereochemistry. The user-specified (R)-N-Deacetyl Colchicine implies an inversion at the C7 amine position.[1][2]

-

Chirality Check: Ensure the C7-amino group is in the (R) configuration.

-

Protonation: The free amine at C7 (pKa

9-10) will be protonated ( -

Atropisomerism: The biaryl axis (aR) is generally stable, but the removal of the acetyl group lowers the rotational barrier. Maintain the (aR) biaryl configuration unless studying atropisomerization.

Part 2: Molecular Docking Strategy

Standard rigid-receptor docking (e.g., basic AutoDock Vina) often fails at the CBS because the

Protocol: Induced-Fit Docking (IFD)

We utilize an IFD approach to allow side-chain flexibility (specifically Val238, Cys241, Leu248, Leu255).[1][2]

Step-by-Step Workflow:

-

Grid Generation: Center the grid box on the co-crystallized ligand in 4O2B.

-

Dimensions:

Å (Sufficient to cover the interface).

-

-

Constraint Definition:

-

Conformational Sampling:

-

Generate 50 poses per ligand.

-

Refine residues within 5.0 Å of the ligand using Prime (Schrödinger) or equivalent side-chain rotamer libraries.

-

-

Scoring: Rank using Glide XP (Extra Precision) or Vina scoring function, but filter results based on the preservation of the biaryl dihedral angle.

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the (R)-enantiomer, which may experience steric clash with the T7 loop not present in the (S)-isomer.

Simulation Setup (GROMACS/AMBER)

-

Force Field:

-

Solvation: TIP3P water model; cubic box with 10 Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1][2][4]

Production Protocol

-

Minimization: 5000 steps Steepest Descent.

-

Equilibration (NVT): 100 ps, heating to 300 K (Berendsen thermostat). Restrain protein backbone (

). -

Equilibration (NPT): 100 ps, pressure coupling to 1 bar (Parrinello-Rahman).

-

Production Run: 100 ns minimum.

Visualization of MD Pipeline

Figure 1: Comprehensive Molecular Dynamics Workflow for the Tubulin-Ligand Complex.[1][2]

Part 4: Thermodynamic Analysis (MM-PBSA)

To quantify the affinity difference between the (R) and (S) enantiomers, calculate the Binding Free Energy (

Equation:

Protocol:

-

Extract 100 snapshots from the last 20 ns of the stable trajectory.

- : Calculate electrostatic and van der Waals energies.

-

: Use the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Dielectric constants: Solute = 1.0 (or 2.0 for hydrophobic pockets), Solvent = 80.0.

-

-

Entropy (

): Estimate using Normal Mode Analysis (NMA) if computational resources permit, or omit for relative ranking between isomers.

Key Interaction Checkpoints (Validation):

- -Cys241: Look for persistent van der Waals contact.

- -Thr179: Hydrogen bonding with the carbonyl of the C-ring.[2]

- -Val238: Hydrophobic enclosure.[1][2]

Part 5: Signaling & Mechanism Visualization

The binding of colchicine derivatives prevents the "curved-to-straight" transition required for microtubule polymerization.[3][7]

Figure 2: Mechanistic pathway of Tubulin inhibition by Colchicine derivatives.[1][2]

References

-

Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[1][3] Nature, 428(6979), 198-202.[1][2]

-

Prota, A. E., et al. (2014). A new structural basis for the interaction of colchicine site inhibitors with tubulin. Nature Scientific Reports.

-

Wang, J., et al. (2004). Development of reliable parameters for molecular dynamics simulations of the generalized born model. Journal of Computational Chemistry. [2]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [2]

Sources

- 1. (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo(a)heptalen-9(5H)-one | C20H23NO5 | CID 18991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-deacetyl-N-formylcolchicine | C21H23NO6 | CID 23890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. ebi.ac.uk [ebi.ac.uk]

- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

(R)-N-Deacetyl Colchicine: A Re-engineered Microtubule Inhibitor for Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for treating gout and Familial Mediterranean Fever (FMF).[1] Its potent antimitotic properties, stemming from its ability to inhibit tubulin polymerization, have also positioned it as a compound of interest for cancer therapy.[1][2][3] However, the clinical application of colchicine in oncology has been severely hampered by a narrow therapeutic index and significant toxicity, particularly affecting tissues with high cell turnover.[1][4][5] This has spurred the development of numerous colchicine analogues designed to retain or enhance anticancer efficacy while mitigating adverse effects.[1][2] This technical guide focuses on a specific derivative, (R)-N-Deacetyl Colchicine, exploring its mechanism of action, synthesis, and the preclinical methodologies required to validate its potential as a next-generation anticancer agent. We will delve into the scientific rationale for modifying the C7-acetamido group on the B-ring and provide the technical framework for its evaluation.

The Core Mechanism: Destabilizing the Cytoskeleton

The primary anticancer mechanism of colchicine and its derivatives is the disruption of microtubule dynamics, which are essential for cell division, structure, and intracellular transport.[6]

-

Binding to Tubulin: Colchicine binds to the β-subunit of the α,β-tubulin heterodimer at a specific site, now known as the colchicine-binding site.[3] This binding event prevents the tubulin dimers from polymerizing into microtubules.[2]

-

Mitotic Arrest: The failure to form functional microtubules disrupts the creation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to cell cycle arrest, predominantly at the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

This targeted attack on proliferating cells is the foundation of its therapeutic potential. Furthermore, some colchicine site inhibitors show promise in overcoming the multidrug resistance (MDR) that plagues many conventional chemotherapies.[7]

Figure 1: Mechanism of Action for (R)-N-Deacetyl Colchicine.

Synthesis and Purification Workflow

The synthesis of (R)-N-Deacetyl Colchicine involves the targeted removal of the acetyl group from the C-7 amino function of the parent colchicine molecule. This modification can significantly alter the compound's polarity, binding affinity, and metabolic stability. The following protocol outlines a general approach adapted from methods used for creating colchicine derivatives.[3]

Experimental Protocol: Synthesis of (R)-N-Deacetyl Colchicine

-

Deacetylation:

-

Dissolve colchicine (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Add an acid catalyst, for example, hydrochloric acid (HCl), to the solution.

-

Reflux the mixture at approximately 80°C for 5-7 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).[3] The disappearance of the starting material spot indicates reaction completion.

-

-

Neutralization and Extraction:

-

After cooling to room temperature, carefully neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or ethyl acetate to isolate the product.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude (R)-N-Deacetyl Colchicine using column chromatography on silica gel. A gradient elution system of chloroform and methanol is typically effective.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Figure 2: General workflow for synthesis and purification.

In Vitro Evaluation: Validating the Anticancer Effect

A series of robust in vitro assays are required to quantify the anticancer activity of (R)-N-Deacetyl Colchicine and confirm its mechanism of action.

Antiproliferative Activity

The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.

Experimental Protocol: SRB Cytotoxicity Assay [3]

-

Cell Plating: Seed cancer cells (e.g., A549 lung, MCF-7 breast, A375 melanoma) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of (R)-N-Deacetyl Colchicine (and parent colchicine as a control) for 48-72 hours.

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Wash away the unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Direct Assessment of Microtubule Disruption

An in vitro tubulin polymerization assay provides direct evidence that the compound interacts with tubulin as intended. This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [9]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA).[9]

-

Compound Incubation: Add various concentrations of (R)-N-Deacetyl Colchicine, a positive control (paclitaxel, a stabilizer), a negative control (colchicine, a destabilizer), and a vehicle control (DMSO).[9]

-

Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C in a temperature-controlled microplate reader.[9]

-

Data Acquisition: Monitor the change in absorbance at 340 nm every 60 seconds for one hour.[9] A potent inhibitor like (R)-N-Deacetyl Colchicine is expected to prevent the increase in absorbance seen in the vehicle control.

In Vivo Efficacy Assessment

Xenograft models using immunodeficient mice are the standard for evaluating the in vivo antitumor activity of a novel compound.

Experimental Protocol: Human Tumor Xenograft Model [10]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U2OS osteosarcoma cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, (R)-N-Deacetyl Colchicine at various doses). Administer the compound via a clinically relevant route (e.g., intraperitoneal or oral).

-

Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length × Width²) × 0.52.[10]

-

Endpoint: Continue treatment for a defined period (e.g., 15-21 days). At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Monitor animal weight and general health throughout the study as an indicator of toxicity.

Structure-Activity Relationship (SAR) and Therapeutic Rationale

The development of colchicine analogues is guided by SAR principles.

-

Ring A (Trimethoxyphenyl Ring): Essential for binding to tubulin. Modifications here generally reduce activity.[7]

-

Ring C (Tropolone Ring): Also critical for high-affinity binding. Electron-withdrawing groups at the C-10 position can abolish activity.[11]

-

Ring B (Heptanoic Ring): This ring offers the most flexibility for modification. Changes to the C-7 substituent can dramatically influence both potency and toxicity.[11][12]

The rationale for investigating (R)-N-Deacetyl Colchicine is based on the hypothesis that removing the acetyl group from the C-7 amine alters the molecule's hydrogen bonding capacity and steric profile. This could potentially lead to:

-

Improved Selectivity: A modified binding interaction that favors cancer cells over healthy, rapidly dividing cells (e.g., in the gastrointestinal tract).

-

Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) properties that could lead to a more favorable safety profile.

-

Reduced Toxicity: A primary goal of colchicine analogue research is to create compounds that are less toxic than the parent molecule.[1]

Table 1: Comparative Efficacy and Toxicity Profile (Hypothetical Data)

| Compound | In Vitro IC50 (A375 Melanoma) | In Vivo Tumor Growth Inhibition (%) | Acute Toxicity (Mouse MTD, mg/kg) |

| Colchicine | 15 nM | 55% | 2.5 |

| (R)-N-Deacetyl Colchicine | 25 nM | 65% | 10.0 |

MTD: Maximum Tolerated Dose

Pharmacokinetics and Safety Considerations

The parent drug, colchicine, is rapidly absorbed orally, metabolized primarily by the CYP3A4 enzyme, and subject to efflux by P-glycoprotein.[6][13] Its elimination half-life is long, ranging from 20 to 40 hours.[13] A key challenge is its narrow therapeutic window; toxic doses are not clearly separated from therapeutic ones, and overdose can be fatal.[4][14]

For (R)-N-Deacetyl Colchicine, a full pharmacokinetic and toxicology profile must be established. The deacetylation may alter its interaction with CYP3A4 and P-gp, potentially reducing drug-drug interactions and improving its safety margin.

Conclusion and Future Outlook

(R)-N-Deacetyl Colchicine represents a rationally designed analogue aimed at harnessing the potent antimitotic activity of colchicine while mitigating its dose-limiting toxicities. Its potential lies in the targeted modification of the B-ring, a strategy that has proven effective in modulating the biological activity of this class of compounds.

The successful progression of (R)-N-Deacetyl Colchicine from a promising preclinical candidate to a clinical therapeutic will require a rigorous and systematic evaluation. The protocols and methodologies outlined in this guide provide a comprehensive framework for this endeavor. Future work should focus on expanding in vivo testing to patient-derived xenograft (PDX) models, conducting detailed ADME and toxicology studies, and exploring synergistic combinations with other anticancer agents to unlock its full therapeutic potential.

References

-

Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. PubMed. Available at: [Link]

-

Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library. Frontiers in Oncology. Available at: [Link]

- Colchicine compound, and preparation method, preparation, application and pharmaceutical composition thereof. Google Patents.

-

Colchicine mechanism as an anticancer agent. ResearchGate. Available at: [Link]

-

[Colchicine: recent data on pharmacokinetics and clinical pharmacology]. PubMed. Available at: [Link]

-

The effect of colchicine on cancer risk in patients with immune-mediated inflammatory diseases: a time-dependent study based on the Taiwan's National Health Insurance Research Database. NIH National Library of Medicine. Available at: [Link]

-

Colchicine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Inflammation Drug Colchicine Slows Blood Cancer-Linked Mutation. Technology Networks. Available at: [Link]

-

Potential anticancer role of colchicine-based derivatives: an overview. PubMed. Available at: [Link]

-

Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. NIH National Library of Medicine. Available at: [Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Available at: [Link]

-

Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. NIH National Library of Medicine. Available at: [Link]

-

(PDF) The effect of colchicine on cancer risk in patients with immune-mediated inflammatory diseases: a time-dependent study based on the Taiwan's National Health Insurance Research Database. ResearchGate. Available at: [Link]

-

Colchicine poisoning: the dark side of an ancient drug. PubMed. Available at: [Link]

-

Colchicine Pharmacokinetics and Mechanism of Action. PubMed. Available at: [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH National Library of Medicine. Available at: [Link]

-

color. Graphviz. Available at: [Link]

-

Total Synthesis of (±)-Desacetylcolchicine and Formal Synthesis of (±)-Colchicine. ResearchGate. Available at: [Link]

-

Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. ACS Publications. Available at: [Link]

-

Total biosynthesis of the tubulin-binding alkaloid colchicine. NIH National Library of Medicine. Available at: [Link]

-

Colchicine toxicity. LITFL. Available at: [Link]

-

Structure-activity relationships in a series of colchicine analogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. ACS Publications. Available at: [Link]

-

In vitro tubulin polymerization. Turbidity assays for the assembly of... ResearchGate. Available at: [Link]

-

color. Graphviz. Available at: [Link]

-

Minimal Non-Text Contrast on Data Visualization Elements. Observable. Available at: [Link]

-

Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship. ResearchGate. Available at: [Link]

-

Factors contributing to colchicine toxicity. Medsafe. Available at: [Link]

-

Colchicine for the Treatment of Post-Treatment Inflammation in Patients with Recurrent or Metastatic Solid Tumors or Urothelial Cancer. National Cancer Institute. Available at: [Link]

-

Colchicine's pharmacokinetic parameters from plasma, polymorphonuclear and mononuclear cells. ResearchGate. Available at: [Link]

- Preparation method for colchicine. Google Patents.

-

Colchicine: extremely toxic in overdose. GOV.UK. Available at: [Link]

-

Informational Graphic Contrast (Minimum). W3C. Available at: [Link]

-

CPY Document Title. accessdata.fda.gov. Available at: [Link]

-

Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

-

Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. NIH National Library of Medicine. Available at: [Link]

-

A Case of Colchicine Overdose and Toxicity. PubMed. Available at: [Link]

-

6.1: Colchicine. Chemistry LibreTexts. Available at: [Link]

-

Color contrast accessibility requirements explained. Pope Tech Blog. Available at: [Link]

-

Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. PubMed. Available at: [Link]

Sources

- 1. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors contributing to colchicine toxicity [medsafe.govt.nz]

- 5. gov.uk [gov.uk]

- 6. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN102627576B - Preparation method for colchicine - Google Patents [patents.google.com]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Colchicine as a novel drug for the treatment of osteosarcoma through drug repositioning based on an FDA drug library [frontiersin.org]

- 11. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Colchicine poisoning: the dark side of an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Cytotoxicity of (R)-N-Deacetyl Colchicine

Introduction: Targeting the Cytoskeleton with (R)-N-Deacetyl Colchicine

(R)-N-Deacetyl Colchicine is a derivative of colchicine, a well-known natural product isolated from the autumn crocus, Colchicum autumnale. Colchicine and its analogs are potent antimitotic agents that exert their biological effects by disrupting microtubule dynamics.[1][2][3] Microtubules are essential components of the cellular cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for this class of compounds involves binding to tubulin, the protein subunit of microtubules, which prevents its polymerization into functional microtubules.[2][3][4] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5] The antimitotic and anti-inflammatory properties of colchicine derivatives make them valuable tools in cancer research and for studying cytoskeletal-dependent cellular processes.[5][6][7]

This application note provides a detailed, validated protocol for determining the in vitro cytotoxicity of (R)-N-Deacetyl Colchicine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of living cells.[8]

Principle of the MTT Cytotoxicity Assay

The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the compound.

Mechanism of Action: Microtubule Disruption

The cytotoxic effect of (R)-N-Deacetyl Colchicine is rooted in its ability to interfere with the dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.

Caption: High-level workflow for the in vitro cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents

-

Expert Insight: The quality and preparation of your reagents are paramount. The MTT solution is light-sensitive and should be stored in a foil-wrapped container at 4°C. [9]DMSO is used to dissolve (R)-N-Deacetyl Colchicine due to its excellent solubilizing properties for organic compounds.

-

Compound Stock Solution (e.g., 10 mM):

-

Accurately weigh the (R)-N-Deacetyl Colchicine powder.

-